molecular formula C11H16ClNO B182404 1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)- CAS No. 70218-66-5

1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-

Cat. No. B182404
CAS RN: 70218-66-5
M. Wt: 213.7 g/mol
InChI Key: MSPQTZWVTYYOJB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-, also known as β-hydroxy-4-chloroamphetamine, is a chemical compound that belongs to the family of amphetamines. It has been studied for its potential use as a research tool in the field of neuroscience and pharmacology. In

Mechanism of Action

The mechanism of action of β-hydroxy-4-chloroamphetamine involves the inhibition of the reuptake of serotonin by the presynaptic neuron. This results in an increase in the concentration of serotonin in the synaptic cleft, which leads to increased stimulation of the postsynaptic neuron. This increased stimulation of the postsynaptic neuron is thought to be responsible for the psychological and physiological effects of β-hydroxy-4-chloroamphetamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of β-hydroxy-4-chloroamphetamine include increased levels of serotonin in the brain, increased heart rate and blood pressure, and increased body temperature. These effects are similar to those of other amphetamines and are thought to be responsible for the euphoric and stimulant effects of the drug.

Advantages and Limitations for Lab Experiments

The advantages of using β-hydroxy-4-chloroamphetamine in lab experiments include its high affinity for the serotonin transporter, its reproducible synthesis method, and its ability to mimic the effects of other psychoactive drugs. The limitations of using β-hydroxy-4-chloroamphetamine in lab experiments include its potential for abuse and its potential to cause adverse side effects in humans.

Future Directions

For the study of β-hydroxy-4-chloroamphetamine include further investigations into its mechanism of action and its potential use as a research tool in the field of neuroscience and pharmacology. It may also be useful to explore the potential therapeutic uses of β-hydroxy-4-chloroamphetamine, such as in the treatment of depression or anxiety disorders. Additionally, studies on the long-term effects of β-hydroxy-4-chloroamphetamine on the brain and body are needed to fully understand its potential risks and benefits.

Synthesis Methods

The synthesis of β-hydroxy-4-chloroamphetamine involves the reaction of 4-chloroamphetamine with sodium borohydride in the presence of an alcohol solvent. The resulting product is then purified through a series of chromatography steps to obtain the final product. The yield of this synthesis method is relatively low, but it is a reliable and reproducible method for obtaining β-hydroxy-4-chloroamphetamine.

Scientific Research Applications

β-Hydroxy-4-chloroamphetamine has been studied for its potential use as a research tool in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. It has also been used to study the effects of amphetamines on the central nervous system and to investigate the mechanisms of action of other psychoactive drugs.

properties

CAS RN

70218-66-5

Product Name

1-Butanol, 2-(((4-chlorophenyl)methyl)amino)-, (2R)-

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3

InChI Key

MSPQTZWVTYYOJB-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CO)NCC1=CC=C(C=C1)Cl

SMILES

CCC(CO)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)Cl

Other CAS RN

70218-66-5

Origin of Product

United States

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